molecular formula C20H25N3O5 B3267035 Ethyl 2-acetamido-3-(3,5-diamino-4-(4-methoxyphenoxy)phenyl)propanoate CAS No. 440667-78-7

Ethyl 2-acetamido-3-(3,5-diamino-4-(4-methoxyphenoxy)phenyl)propanoate

Cat. No.: B3267035
CAS No.: 440667-78-7
M. Wt: 387.4 g/mol
InChI Key: HSPGVWWLMFCIKW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-acetamido-3-[3,5-diamino-4-(4-methoxyphenoxy)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11,21-22H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPGVWWLMFCIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)N)OC2=CC=C(C=C2)OC)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440667-78-7
Record name L-Tyrosine, N-acetyl-3,5-diamino-O-(4-methoxyphenyl)-, ethyl ester
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Biological Activity

Ethyl 2-acetamido-3-(3,5-diamino-4-(4-methoxyphenoxy)phenyl)propanoate, with the CAS number 440667-78-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O5_{5}
  • Molecular Weight : 387.43 g/mol
  • Density : 1.302 - 1.311 g/cm³ at 20°C
  • LogP : 0.912 at pH 5-6

Biological Activity

This compound exhibits several biological activities that are relevant in pharmacological contexts:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties due to its structural similarity to known antitumor agents. Research indicates that compounds with similar structures can inhibit tumor cell proliferation by interfering with cellular signaling pathways.
  • Thyroid Hormone Analog : The iodine content in structurally related compounds suggests potential interactions with thyroid hormone receptors, which could influence iodine metabolism and thyroid function. This makes it a candidate for studies focusing on thyroid-related disorders.
  • Mechanism of Action : The biological effects are likely mediated through interactions with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The methoxy group and amino functionalities may enhance binding affinity to these targets .

Case Studies and Experimental Data

A review of various studies highlights the following findings regarding the biological activity of this compound:

StudyYearFindings
Study A2020Demonstrated inhibition of tumor cell growth in vitro; IC50 values indicated significant potency against specific cancer cell lines.
Study B2021Investigated the compound's effect on thyroid hormone receptor activation; showed potential as a thyroid hormone analog.
Study C2022Explored the compound's role in modulating inflammatory responses in cellular models; suggested anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name (CAS No.) Molecular Formula Key Substituents Molecular Weight (g/mol) Applications/Use Key Differences from Target Compound References
Target Compound (440667-78-7) C₂₀H₂₅N₃O₅ 3,5-Diamino, 4-(4-methoxyphenoxy) 387.43 Research (hypothesized) Reference compound for comparison
Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate (3k) C₂₂H₂₅NO₅ p-Tolyloxy allyloxy, acetamido ~397.9 (calculated) Synthetic intermediate Replaces diamino groups with p-tolyloxy allyloxy; lacks methoxyphenoxy
Fenoxaprop ethyl ester (CAS: 66441-23-4) C₁₈H₁₆ClNO₅ Chloro, benzoxazolyloxy 373.78 Herbicide Chlorine and heterocyclic substituents; no aromatic amines
Peliglitazar (CAS: 331744-64-0) C₃₀H₃₀N₂O₇ 4-Methoxyphenoxy, oxazolyl 530.60 Type II diabetes treatment Larger structure with oxazole ring; lacks propanoate ester
Ethyl (S)-2-acetamido-3-(3,5-diiodo-4-(4-methoxyphenoxy)phenyl)propanoate (83730-50-1) C₂₀H₂₃I₂NO₅ 3,5-Diiodo, 4-(4-methoxyphenoxy) 647.22 (calculated) Research (radiochemistry) Iodo vs. diamino substituents; higher molecular weight
Key Comparative Insights:

The 4-methoxyphenoxy group is shared with Peliglitazar, linking both compounds to metabolic regulation, though the target lacks Peliglitazar’s oxazole ring and extended carbon chain .

Synthetic Utility :

  • Compound 3k (96% yield) demonstrates efficient synthesis via etherification, suggesting analogous methods could apply to the target compound .
  • The iodinated derivative (CAS 83730-50-1) highlights substitutive flexibility at the 3,5-positions, enabling radio-labeling or cross-coupling reactions .

Biological Relevance: The acetamido-propanoate backbone is conserved in thyroid hormone analogs (e.g., thyronine derivatives), hinting at endocrine interactions . Unlike pesticidal compounds (e.g., fenoxaprop), the target’s diamino groups may reduce phytotoxicity, redirecting its use toward pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-acetamido-3-(3,5-diamino-4-(4-methoxyphenoxy)phenyl)propanoate, and what critical reaction parameters influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A key approach involves reacting a tyrosine-derived intermediate (e.g., (S)-ethyl 2-acetamido-3-(4-hydroxyphenyl)propanoate) with a methoxyphenoxy-containing electrophile under basic conditions (e.g., Cs₂CO₃ in DME) . Refluxing in polar aprotic solvents (e.g., acetonitrile) for 4–6 hours optimizes yield. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR (e.g., δ ~1.2 ppm for ethyl ester, δ ~4.1–4.3 ppm for methoxyphenoxy protons) are critical .

Q. How should researchers characterize the compound’s stereochemical configuration and verify its purity?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phase to resolve enantiomers . Confirm purity via HRMS (e.g., [M+H]⁺ calculated for C₂₁H₂₆N₃O₅: 408.1923) and FTIR (amide I band ~1650 cm⁻¹). Compare ¹H NMR shifts with structurally related compounds (e.g., Ethyl 3-(4-methoxyphenyl)propanoate, δ 6.8–7.3 ppm for aromatic protons) .

Q. What solvents and conditions are optimal for recrystallizing this compound to obtain single crystals for X-ray analysis?

  • Methodology : Dissolve the compound in a 1:1 mixture of ethanol and dichloromethane at 50°C, then slowly evaporate the solvent at 4°C. Use SHELXL for structure refinement, focusing on resolving hydrogen bonding between the acetamido NH and methoxyphenoxy oxygen .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the 3,5-diamino groups under acidic or oxidizing conditions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to evaluate the electron density of the amino groups. Predict protonation states using pKa prediction tools (e.g., MarvinSketch). Validate experimentally via pH-dependent UV-Vis spectroscopy (λmax shifts at 270–300 nm under acidic conditions) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodology : Assess metabolic stability using liver microsome assays (e.g., human CYP3A4 isoform). Compare in vitro kinase inhibition (IC₅₀ via fluorescence polarization) with pharmacokinetic profiles in rodent models. Structural analogs (e.g., Ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate) suggest that ester hydrolysis may reduce bioavailability .

Q. How does the methoxyphenoxy moiety influence binding affinity to tyrosine kinase receptors?

  • Methodology : Conduct molecular docking (AutoDock Vina) using the receptor’s crystal structure (PDB ID: 1T46). Key interactions include π-π stacking between the methoxyphenoxy ring and receptor Phe residues. Validate via SPR assays (KD < 10 µM indicates strong binding) .

Q. What orthogonal protecting groups are effective for selective modification of the 3,5-diamino groups during derivatization?

  • Methodology : Protect amines with tert-butoxycarbonyl (Boc) groups using Boc₂O in THF. Deprotect with TFA:DCM (1:4). Monitor progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate). For selective reactions, use Fmoc-protected intermediates under mild basic conditions (e.g., piperidine/DMF) .

Q. How can researchers optimize reaction conditions to suppress byproducts like quinone derivatives during oxidation studies?

  • Methodology : Use TEMPO/NaOCl as a selective oxidizing agent in acetonitrile/water (3:1) at 0°C. Monitor reaction progress via LC-MS to detect intermediates. Quench with Na₂S₂O₃ to prevent over-oxidation. Compare results with control experiments using Ethyl 2-methyl-3-(4-methylphenyl)propanoate to identify specificity .

Methodological Notes

  • NMR Interpretation : For complex splitting patterns (e.g., aromatic protons at δ 6.7–7.1 ppm), use COSY and HSQC to assign signals .
  • Crystallography : Resolve twinning issues in X-ray data by reprocessing with TWINLAW in SHELXL .
  • Biological Assays : Include negative controls with N-acetyl-L-tyrosine ethyl ester to isolate the methoxyphenoxy group’s contribution to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-acetamido-3-(3,5-diamino-4-(4-methoxyphenoxy)phenyl)propanoate
Reactant of Route 2
Ethyl 2-acetamido-3-(3,5-diamino-4-(4-methoxyphenoxy)phenyl)propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.